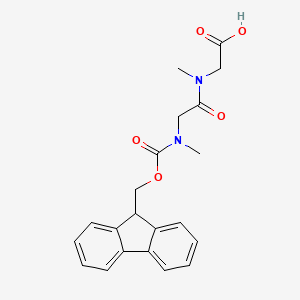![molecular formula C11H5F6NO2 B6291787 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone CAS No. 143252-72-6](/img/structure/B6291787.png)
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone (TFMO) is a highly fluorinated heterocyclic compound that has been used in a variety of applications. It is a versatile compound that can be used as a synthetic building block, a ligand for metal complexes, and a reagent for organic synthesis. It has been used in a variety of scientific research applications, including in biochemistry, medicinal chemistry, and materials science. In
科学研究应用
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone has been used in a variety of scientific research applications. It has been used in biochemistry to study the structure and function of proteins. It has also been used in medicinal chemistry to study the mechanism of action of drugs. In addition, it has been used in materials science to study the properties of materials.
作用机制
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone has been reported to bind to proteins in a variety of ways. It has been reported to bind to proteins through hydrogen bonding and hydrophobic interactions. It has also been reported to bind to proteins through covalent interactions.
Biochemical and Physiological Effects
This compound has been reported to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, such as cytochrome P450 enzymes, and to affect the expression of genes. It has also been reported to have an effect on the metabolism of drugs.
实验室实验的优点和局限性
The use of 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone in laboratory experiments has a number of advantages. It is a highly fluorinated compound, which makes it more stable than other compounds. It is also highly soluble in a variety of solvents, which makes it easier to work with. Additionally, it is relatively inexpensive and easy to synthesize.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and can potentially react with other compounds in the reaction mixture. Additionally, it can be difficult to remove from the reaction mixture, as it is highly soluble in a variety of solvents.
未来方向
There are a number of potential future directions for the use of 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone. It could be used to study the structure and function of proteins in more detail. It could also be used as a reagent in organic synthesis, as it is highly reactive and can be used to synthesize a variety of compounds. Additionally, it could be used to study the mechanism of action of drugs, as it has been reported to have an effect on the metabolism of drugs. Finally, it could be used in materials science to study the properties of materials, as it is highly fluorinated and can bind to a variety of molecules.
合成方法
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone can be synthesized from the reaction of 2-chloro-4-(trifluoromethyl)phenyl-5(2H)-oxazolone and trifluoromethyl iodide, followed by a hydrolysis reaction. This reaction has been reported to yield a product with a purity of 97% or higher. The reaction can be carried out in either an aqueous or organic solvent. The reaction has been reported to be highly efficient and cost-effective.
属性
IUPAC Name |
2-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-2H-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO2/c12-10(13,14)6-3-1-5(2-4-6)7-8(19)20-9(18-7)11(15,16)17/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXEVOPZUVZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

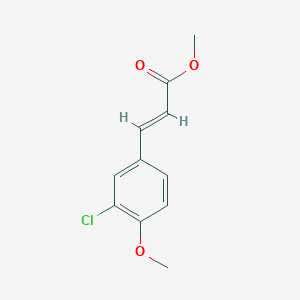
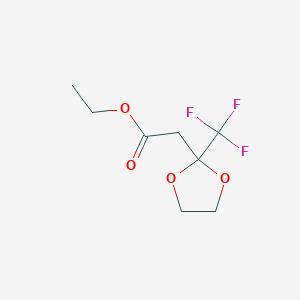
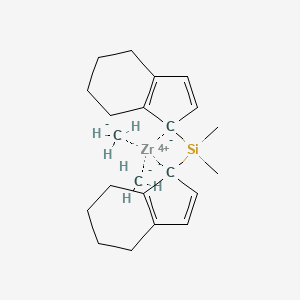
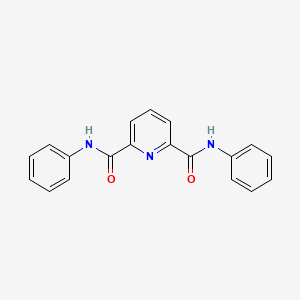
![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)


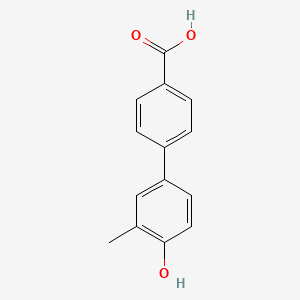
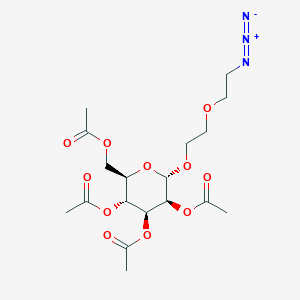


![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
